Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester is an organic compound with the molecular formula C12H20O4. It is a diester derivative of propanedioic acid, featuring a 1,1-dimethyl-2-propenyl group. This compound is utilized in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Propanedioic acid+2EthanolH2SO4Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The 1,1-dimethyl-2-propenyl group may also interact with specific enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl.
Propanedioic acid, diethyl ester: Lacks the 1,1-dimethyl-2-propenyl group.
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, dimethyl ester: Similar structure but with methyl ester groups.
Uniqueness
Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester is unique due to the presence of the 1,1-dimethyl-2-propenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific applications.
Properties
CAS No. |
758-66-7 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-(2-methylbut-3-en-2-yl)propanedioate |
InChI |
InChI=1S/C12H20O4/c1-6-12(4,5)9(10(13)15-7-2)11(14)16-8-3/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
QMJRNFWBXIXUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.